molecular formula C12H11NO B11821013 alpha-(2-naphthyl)-N-methylnitrone

alpha-(2-naphthyl)-N-methylnitrone

Cat. No.: B11821013
M. Wt: 185.22 g/mol
InChI Key: RWBQOISXVZDXLD-UHFFFAOYSA-N
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Description

Alpha-(2-naphthyl)-N-methylnitrone is an organic compound that belongs to the class of nitrones. Nitrones are characterized by the presence of a nitrogen-oxygen double bond (N=O) and are widely used in organic synthesis and as spin traps in electron paramagnetic resonance (EPR) spectroscopy. The compound features a naphthyl group, which is a derivative of naphthalene, attached to the nitrone moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-(2-naphthyl)-N-methylnitrone can be synthesized through several methods. One common approach involves the condensation of 2-naphthylamine with formaldehyde and nitromethane under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes nitrone formation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The starting materials, 2-naphthylamine, formaldehyde, and nitromethane, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-naphthyl)-N-methylnitrone undergoes various chemical reactions, including:

    Oxidation: The nitrone group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitrone group can yield amines.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the naphthyl group.

    Reduction: Amines derived from the nitrone group.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

Alpha-(2-naphthyl)-N-methylnitrone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed as a spin trap in EPR spectroscopy to study free radicals.

    Medicine: Investigated for its potential as an antioxidant and neuroprotective agent.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of alpha-(2-naphthyl)-N-methylnitrone involves its ability to trap free radicals. The nitrone group reacts with free radicals to form stable nitroxide radicals, which can be detected using EPR spectroscopy. This property makes it valuable in studying oxidative stress and related biological processes.

Comparison with Similar Compounds

Alpha-(2-naphthyl)-N-methylnitrone can be compared with other nitrones and naphthyl derivatives:

    Similar Compounds: Alpha-phenyl-N-tert-butylnitrone (PBN), alpha-(4-pyridyl)-N-tert-butylnitrone (4-POBN).

    Uniqueness: The presence of the naphthyl group in this compound provides unique reactivity and stability, making it distinct from other nitrones.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

N-methyl-1-naphthalen-2-ylmethanimine oxide

InChI

InChI=1S/C12H11NO/c1-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-9H,1H3

InChI Key

RWBQOISXVZDXLD-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CC1=CC2=CC=CC=C2C=C1)[O-]

Origin of Product

United States

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